Methanediamine

説明

Synthesis Analysis

Methanediamine has been prepared in a lab under conditions that mimic icy interstellar nanoparticles in cold molecular clouds in space . The experimental conditions involved exposing low-temperature interstellar analog ices composed of ammonia and methylamine to energetic electrons, which act as proxies for secondary electrons produced in the track of galactic cosmic rays . This resulted in radical formation and initiated aminomethyl (ĊH2NH2) and amino (NH2) radical chemistry .Molecular Structure Analysis

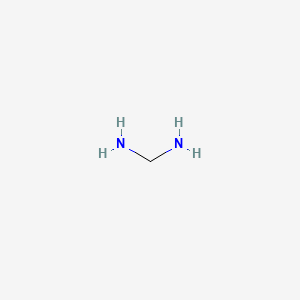

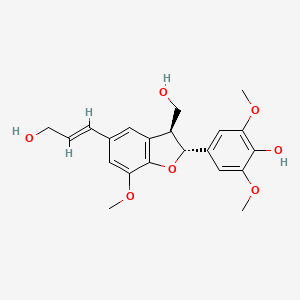

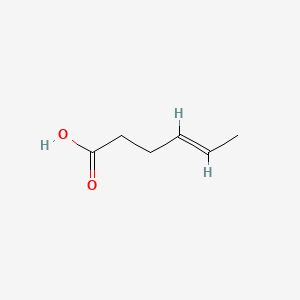

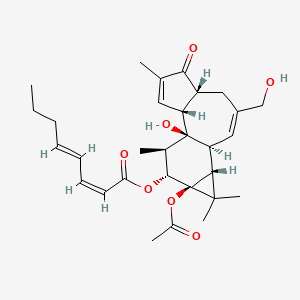

The molecular structure of methanediamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of methanediamine, also called the skeletal formula, is the standard notation for organic molecules . The 3D chemical structure image of methanediamine is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis

Methanediamine has a molecular weight of 46.07174 g/mol . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Precursor to Nucleobases in Interstellar Medium : Methanediamine is a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety. It has been studied under conditions simulating cold molecular clouds in space, suggesting its significance in astrochemistry and the origin of life (Marks et al., 2022).

Methane Production Measurement in Livestock : Methanediamine is related to methane (CH4), a significant greenhouse gas. Research on measuring enteric CH4 from ruminants is crucial for understanding its impact on the environment and enhancing farming productivity (Hill et al., 2016).

Methanotrophic Bacteria Applications : Methanotrophic bacteria, which utilize methane as their carbon source, have various biotechnological applications. These include generating biopolymers, lipids for biodiesel, components for nanotechnology, and contributing to bioremediation and biosensors (Strong et al., 2015).

Catalytic Conversion of Methane : The catalytic conversion of methane to more useful chemicals and fuels is a significant area of research. Methane's large reserves can be used as a feedstock for chemicals production, demonstrating the potential of methanediamine in this field (Lunsford, 2000).

Solar Driven CO2 Methane Reforming : Methanediamine's relationship with methane extends to solar-driven CO2 methane reforming processes. This study provides theoretical guidance for applications in alleviating global warming (Fuqiang et al., 2015).

Global Conformational Analysis : Research on methanediol, methanediamine, and aminomethanol provides insights into their global conformational potentials, crucial for understanding molecular interactions and effects (Chang & Su, 1996).

Agricultural Impact on Methane Flux : Methanediamine is indirectly related to the study of methane's role in agriculture, emphasizing the importance of understanding methane's biogeochemical cycles (Mosier et al., 1997).

Synthetic Equivalents in Chemical Reactions : Methanediamine derivatives, such as N,N’-bis(arylidene)methanediamines, are studied for their reactions and potential applications in organic chemistry (Lozinskaya et al., 2009).

Atmospheric Methane Mapping : Methanediamine, through its connection with methane, is part of research focused on mapping methane emissions using imaging spectrometry. This has implications for monitoring environmental and climate changes (Roberts et al., 2010).

Implications for Climate-Change Connections : Understanding methane's role in atmospheric chemistry and its impact on climate change is crucial. Studies related to methanediamine and methane explore these connections (Winterstein et al., 2019).

Safety And Hazards

Methanediamine can cause skin irritation and serious eye damage . It is toxic if inhaled and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Methanediamine could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety . The synthetic production of methanediamine could lead to key insights into the origins of life . Research in the next decade is expected to unravel a plethora of biorelevant molecules, in particular those exotic organics which are assumed not to exist on Earth .

特性

IUPAC Name |

methanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2/c2-1-3/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWNYYOXLSILQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57166-92-4 (di-hydrochloride) | |

| Record name | Diaminomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6043755 | |

| Record name | Methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanediamine | |

CAS RN |

2372-88-5 | |

| Record name | Methanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E12MBV9NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane](/img/structure/B1196588.png)

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)

![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)

![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)

![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)

![N-(2-furanylmethyl)-3-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1196611.png)